molecular formula C7H7IN2O4 B5688678 3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Cat. No.: B5688678
M. Wt: 310.05 g/mol
InChI Key: MPDRMLZJDIQAOH-UHFFFAOYSA-N
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Description

3-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a halogenated pyrimidine derivative characterized by a uracil-like core (2,4-dioxo-3,4-dihydropyrimidine) substituted with an iodine atom at the 5-position and a propanoic acid side chain at the N1 position. The iodine substituent introduces steric bulk and polarizability, which may influence binding to biological targets or metabolic stability compared to smaller halogens like fluorine or chlorine .

Properties

IUPAC Name

3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDRMLZJDIQAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural analogs differ primarily in the substituent at the pyrimidine 5-position and modifications to the propanoic acid side chain:

Compound Name 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid Iodo (I) C₇H₇IN₂O₄ 322.05* Bulky halogen; potential for enhanced lipophilicity
3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid Fluoro (F) C₇H₇FN₂O₄ 202.14 Electron-withdrawing; common in prodrugs
3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid Bromo (Br) C₇H₇BrN₂O₄ 263.05 Intermediate size; used in crystallography studies
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid Hydrogen (H) C₇H₈N₂O₄ 184.15 Parent compound; no halogen substitution

*Calculated based on analog data.

  • Electronic Effects : The iodine atom’s polarizability and larger atomic radius may enhance π-stacking interactions or alter metabolic stability compared to fluorine, which is strongly electron-withdrawing and often used to block enzymatic degradation .
  • Side Chain Modifications: Derivatives such as methyl esters (e.g., methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate) or conjugates with amino acids (e.g., 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)aceto amino acid esters) demonstrate the versatility of the propanoic acid moiety for prodrug strategies or targeted delivery .

Physicochemical Properties

  • Melting Points : Fluorinated derivatives (e.g., 9f) exhibit high melting points (>150°C), whereas esterified analogs may exist as oils (e.g., 9i, 9j) . The iodo derivative’s melting point is unreported but expected to be higher due to increased molecular weight.
  • Solubility: The propanoic acid group enhances water solubility compared to ester or amide derivatives, though halogen size (iodine vs. fluorine) may reduce aqueous solubility due to increased hydrophobicity .

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